4-(Bromomethyl)picolinonitrile
Overview
Description
4-(Bromomethyl)picolinonitrile, or 4-BMPCN, is a heterocyclic organic compound with a five-membered ring structure containing one nitrogen atom and four carbon atoms. It is a colorless solid that is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and ethyl acetate. It is a member of the pyridine family, and is used in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Scientific Research Applications
Synthesis of Novel Compounds
4-(Bromomethyl)picolinonitrile has been utilized in the synthesis of various novel compounds. For instance, a unique method for synthesizing 3-hydroxy-4-substituted picolinonitriles was developed, using gold(I)-catalyzed cyclization and subsequent N–O bond cleavage under mild conditions (Fukuhara, Yugandar, Fuse, & Nakamura, 2018). Another study explored the synthesis of spiro[isoquinoline-4,4′-pyran]-3-imines from a compound containing this compound, highlighting its role in creating new pharmaceutical and chemical entities (Kisel’, Platonov, Kostyrko, & Kovtunenko, 2000).
Pharmaceutical Applications
In the pharmaceutical domain, this compound has been used in the synthesis of active pharmaceutical ingredients (APIs). For example, a continuous synthesis method for 2-bromo-4-methylnicotinonitrile, a bromo derivative of a CAPIC intermediate used in preparing nevirapine for treating HIV, was reported (Longstreet, Opalka, Campbell, Gupton, & McQuade, 2013).
Chemical Synthesis and Reaction Studies
The compound has been instrumental in various chemical synthesis and reaction studies. This includes facilitating the synthesis of heterocycles (Darwish, 2008) and aiding in the synthesis of N,N'-Alkylated Tetrahydroquinoxalines (Abramov, Smirnov, Abramova, Ivanovskii, & Belysheva, 2002). Another study described the synthesis of 4-bromo-1,2-dihydroisoquinolines via a rhodium-catalyzed process involving this compound (He, Shi, Cheng, Man, Yang, & Li, 2016).
Applications in Molecular Structure and Spectroscopy
The compound has been utilized in studies focused on molecular structure and spectroscopy. One such study involved characterizing picolinic acid derivatives and assessing their antimicrobial activities and DNA interactions (Tamer, Tamer, İdil, Avcı, Vural, & Atalay, 2018).
Safety and Hazards
The safety data sheet for a similar compound, “4-(Bromomethyl)benzaldehyde”, indicates that it is harmful if swallowed or inhaled, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment and ensure adequate ventilation when handling such compounds .
Mechanism of Action
Biochemical Pathways
. This suggests that 4-(Bromomethyl)picolinonitrile may also be involved in similar reactions, affecting the formation of carbon–carbon bonds.
Pharmacokinetics
, suggesting that it may be sensitive to oxygen and temperature, which could affect its bioavailability.
Result of Action
4, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . It is also classified as Skin Corr. 1B, indicating that it may cause skin burns and eye damage .
Action Environment
The action of this compound may be influenced by various environmental factors. As mentioned earlier, the compound should be stored under inert gas at 2-8°C , suggesting that it may be sensitive to oxygen and temperature. These factors could potentially influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
4-(bromomethyl)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPKGWUBWIETRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442720 | |
Record name | 4-(BROMOMETHYL)PICOLINONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153993-99-8 | |
Record name | 4-(BROMOMETHYL)PICOLINONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Bromomethyl)picolinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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